2-bromo-5-chloro-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-Bromo-5-chloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6BrClN2O and a molecular weight of 249.49 g/mol . This compound is notable for its unique structure, which includes both bromine and chlorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidamide group.
Preparation Methods
The synthesis of 2-bromo-5-chloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a base, such as sodium carbonate, and an organic solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
2-Bromo-5-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Bromo-5-chloro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Bromo-5-chloro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
2-Bromo-5-chlorobenzaldehyde: This compound is a precursor in the synthesis of 2-bromo-5-chloro-N’-hydroxybenzenecarboximidamide and has similar chemical properties.
5-Bromo-2-chlorobenzoic acid: Another related compound used in organic synthesis with comparable reactivity.
2-Bromo-5-chlorophenol: This compound shares the bromine and chlorine substitution pattern on the benzene ring and is used in similar applications.
Properties
Molecular Formula |
C7H6BrClN2O |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-bromo-5-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrClN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
UNOSFFOZILEHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)N)Br |
Origin of Product |
United States |
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